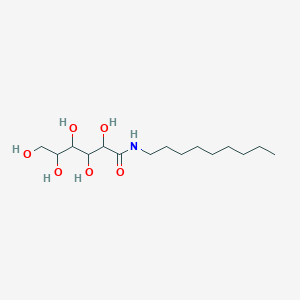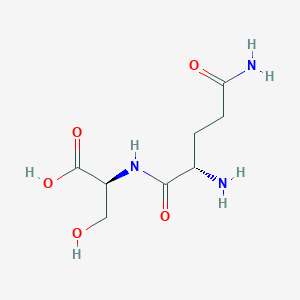![molecular formula C19H17N3 B14725946 4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline CAS No. 6301-80-0](/img/structure/B14725946.png)
4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline is an organic compound with the molecular formula C12H10N2 It is known for its unique structure, which includes two pyridine rings connected by an ethene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline typically involves the reaction of 4-chloromethylpyridine with potassium hydroxide in a water-ethanol solution. The reaction is exothermic and may require cooling with an ice bath. The resulting product is filtered, washed with hot water and ethanol, and recrystallized from acetonitrile to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can influence biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-pyridyl)ethylene: Similar structure with two pyridine rings connected by an ethene bridge.
4,4’-Vinylenedipyridine: Another compound with a similar ethene bridge connecting pyridine rings
Uniqueness
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline is unique due to its specific substitution pattern and the presence of aniline groups
Propriétés
Numéro CAS |
6301-80-0 |
|---|---|
Formule moléculaire |
C19H17N3 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
4-[1-(4-aminophenyl)-2-pyridin-2-ylethenyl]aniline |
InChI |
InChI=1S/C19H17N3/c20-16-8-4-14(5-9-16)19(13-18-3-1-2-12-22-18)15-6-10-17(21)11-7-15/h1-13H,20-21H2 |
Clé InChI |
IGJFHAXVVIIJNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


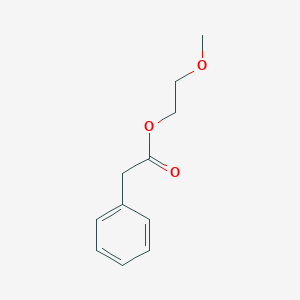
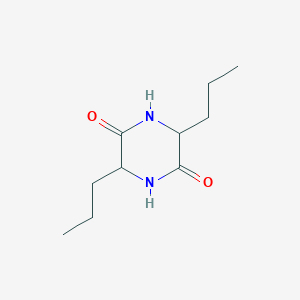
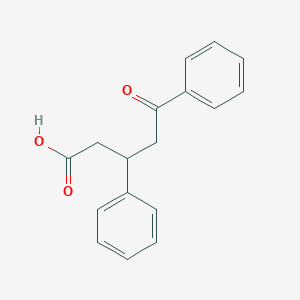
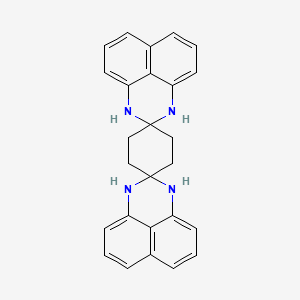
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
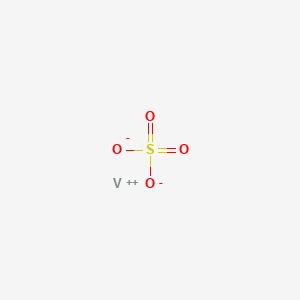
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
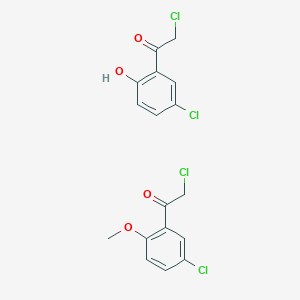
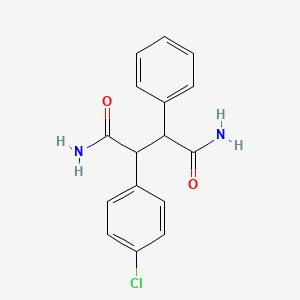

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
